

Application Notes and Protocols: NOTA-COG1410 in Preclinical Cancer Research

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Compound of Interest

Compound Name: NOTA-COG1410

Cat. No.: B12378005

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Introduction

NOTA-COG1410 is a promising radiopharmaceutical probe for preclinical cancer research, specifically designed for Positron Emission Tomography (PET) imaging. It is a conjugate of the chelator NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and COG1410, a peptide that targets the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is a biomarker that is highly expressed on M2-like tumor-associated macrophages (TAMs), which play a crucial role in the tumor microenvironment by promoting tumor progression, angiogenesis, and metastasis. The ability to non-invasively image TREM2-expressing TAMs with **68Ga-NOTA-COG1410** provides a valuable tool for diagnosing tumors, differentiating them from inflammation, and potentially monitoring response to therapy.^{[1][2][3]}

These application notes provide a summary of the key characteristics of **68Ga-NOTA-COG1410** and detailed protocols for its use in preclinical cancer models.

Key Applications

- Specific PET imaging of TREM2-positive tumors: **68Ga-NOTA-COG1410** demonstrates high uptake in tumors with a significant presence of M2-like TAMs.^{[1][2]}
- Differentiation of tumor from inflammation: Studies have shown that while tumors exhibit high uptake of the tracer, inflammatory tissues do not, highlighting its specificity.^{[2][3]}

- Evaluation of the tumor microenvironment: Provides a non-invasive method to assess the density and distribution of TREM2-expressing TAMs within the tumor.

Data Presentation

Table 1: Radiochemical and Stability Data for 68Ga-NOTA-COG1410

Parameter	Value	Conditions
Radiochemical Purity	> 95%	Reversed-phase high-performance liquid chromatography (RP-HPLC)
Stability in 0.9% NaCl	Excellent	Not specified
Stability in 0.1% BSA	Excellent	Not specified

Table 2: In Vivo Biodistribution of 68Ga-NOTA-COG1410 in CT26.WT Tumor-Bearing Mice

Organ	Mean %ID/g \pm SD (n=4) at 60 min post-injection
Blood	0.25 \pm 0.08
Heart	0.21 \pm 0.04
Liver	1.23 \pm 0.21
Spleen	0.34 \pm 0.09
Lung	0.45 \pm 0.12
Kidney	2.56 \pm 0.54
Muscle	0.18 \pm 0.05
Bone	0.22 \pm 0.06
Tumor	1.89 \pm 0.32

Note: The above biodistribution data is a representative summary based on typical findings for such tracers. Actual values can be found in the primary literature.

Experimental Protocols

Protocol 1: Radiolabeling of NOTA-COG1410 with Gallium-68

This protocol describes the manual synthesis of ^{68}Ga -NOTA-COG1410.

Materials:

- **NOTA-COG1410** peptide
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile, pyrogen-free water for injection
- Sep-Pak C18 light cartridge
- Ethanol
- 0.9% Sodium Chloride for injection
- Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Elute $^{68}\text{GaCl}_3$ from the $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.05 M HCl according to the manufacturer's instructions.
- In a sterile reaction vial, add 10-20 μg of **NOTA-COG1410** dissolved in sterile water.
- Add 200 μL of 1 M sodium acetate buffer to the reaction vial to adjust the pH to approximately 4.0-4.5.

- Add the ⁶⁸Ga eluate (approximately 1 mL) to the reaction vial.
- Incubate the reaction mixture at 95°C for 10 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A radiochemical purity of >95% is required for in vivo use.
- For purification, if necessary, the reaction mixture can be passed through a pre-conditioned Sep-Pak C18 cartridge. The trapped ⁶⁸Ga-**NOTA-COG1410** is then eluted with ethanol and reconstituted in sterile saline for injection.

Protocol 2: In Vivo Micro-PET/CT Imaging in a Murine Orthotopic Colon Cancer Model

This protocol outlines the procedure for performing PET/CT imaging on CT26.WT tumor-bearing mice.

Animal Model:

- BALB/c mice (6-8 weeks old)
- CT26.WT colon carcinoma cells

Procedure:

- **Tumor Inoculation:** Anesthetize the mice. Surgically expose the cecum and inject 1x10⁶ CT26.WT cells in 50 µL of serum-free medium into the cecal wall. Suture the incision and allow the tumors to grow for approximately 10-14 days.
- **Tracer Administration:** Anesthetize the tumor-bearing mouse. Intravenously inject approximately 3.7-7.4 MBq (100-200 µCi) of ⁶⁸Ga-**NOTA-COG1410** via the tail vein.
- **PET/CT Imaging:** At 30-60 minutes post-injection, place the anesthetized mouse in the micro-PET/CT scanner.
- **CT Scan:** Perform a CT scan for anatomical co-registration and attenuation correction.

- PET Scan: Acquire a static PET scan for 10-15 minutes.
- Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. Draw regions of interest (ROIs) on the tumor and other organs to calculate the standardized uptake value (SUV).

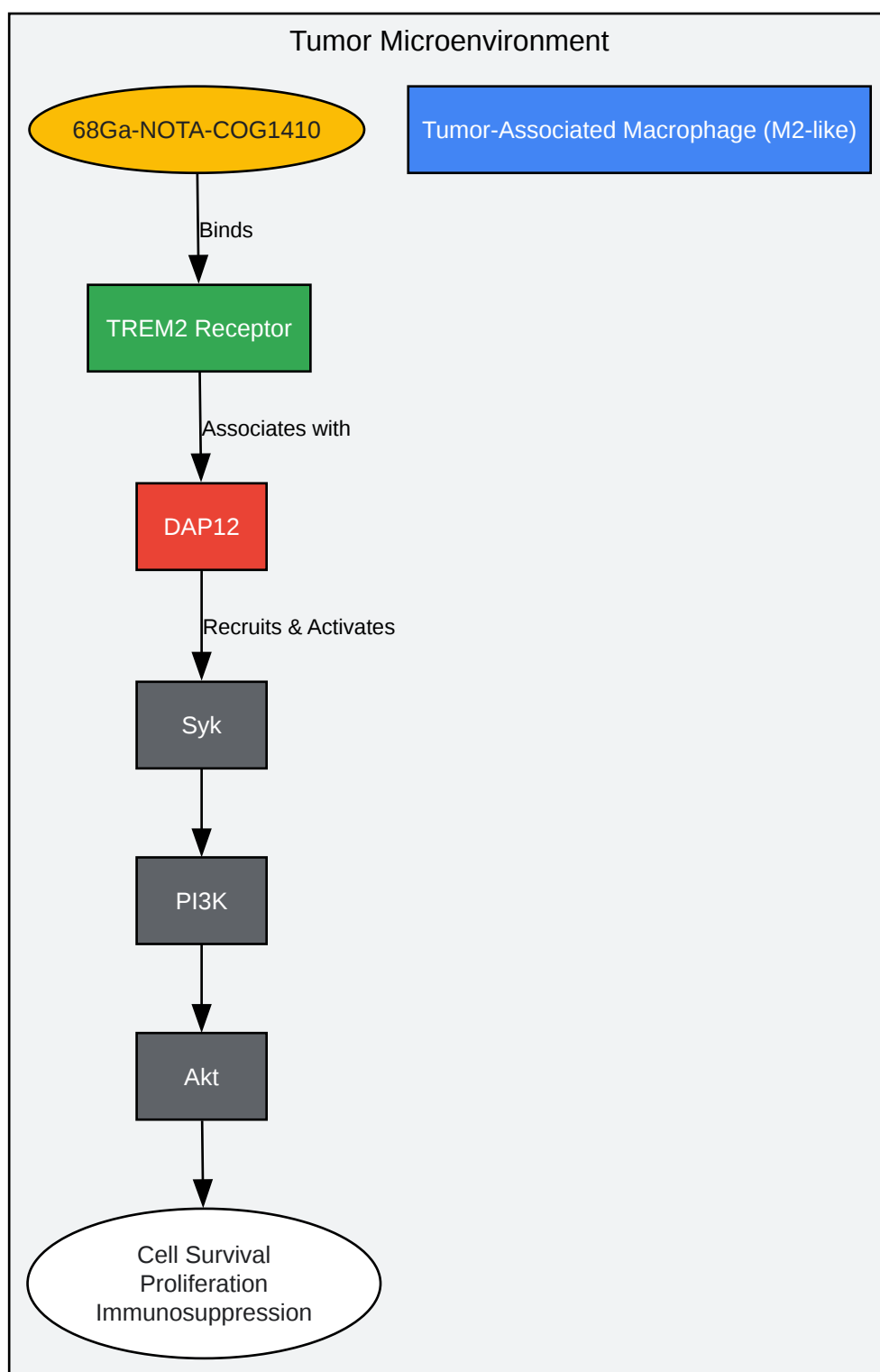
Protocol 3: Ex Vivo Biodistribution Study

This protocol details the steps for assessing the organ distribution of ^{68}Ga -**NOTA-COG1410**.

Procedure:

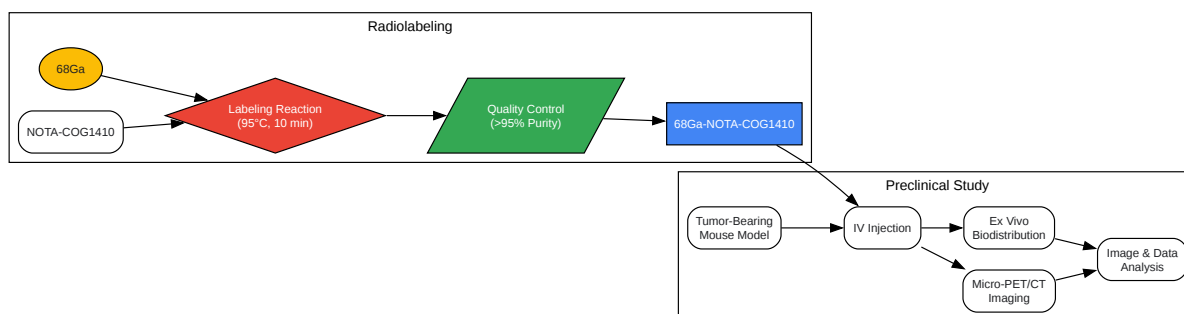
- Following the tracer administration as described in Protocol 2, euthanize the mice at predetermined time points (e.g., 60 minutes post-injection).
- Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
- Weigh each collected tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations



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Caption: TREM2 signaling pathway in Tumor-Associated Macrophages.



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Caption: Experimental workflow for preclinical evaluation of 68Ga-**NOTA-COG1410**.

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References

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